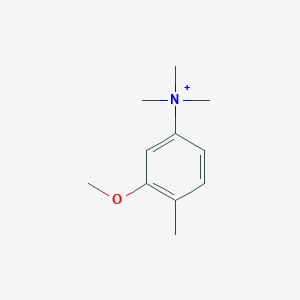
3',4,4',5-Tetrachloro-2-(methylsulfanyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. Biphenyls are compounds consisting of two benzene rings connected by a single bond. This particular compound is characterized by the presence of four chlorine atoms and a methylsulfanyl group attached to the biphenyl structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl typically involves the chlorination of 2-(methylsulfanyl)-1,1’-biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of 2-(methylsulfanyl)-1,1’-biphenyl followed by chlorination. The process may be optimized for large-scale production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, dechlorinated biphenyls
Substitution: Methoxy-substituted biphenyls, tert-butoxy-substituted biphenyls
Applications De Recherche Scientifique
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of chlorination and methylsulfanyl substitution on the reactivity and properties of biphenyls.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes. It may be used in studies related to toxicology and environmental science.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and polymers.
Mécanisme D'action
The mechanism of action of 3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated biphenyl structure allows it to interact with hydrophobic regions of proteins, potentially affecting their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4,4’,5-Tetrachloro-1,1’-biphenyl: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2,3’,4,4’,5-Pentachloro-1,1’-biphenyl: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
2-(Methylsulfanyl)-1,1’-biphenyl: Lacks the chlorine atoms, making it less hydrophobic and potentially less biologically active.
Uniqueness
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl is unique due to the combination of its chlorinated biphenyl structure and the presence of a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
195209-19-9 |
|---|---|
Formule moléculaire |
C13H8Cl4S |
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
1,2-dichloro-4-(3,4-dichlorophenyl)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-13-6-12(17)11(16)5-8(13)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
Clé InChI |
KKQLHGRCCUAUHQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


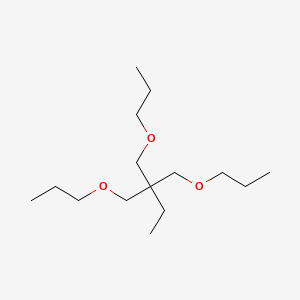
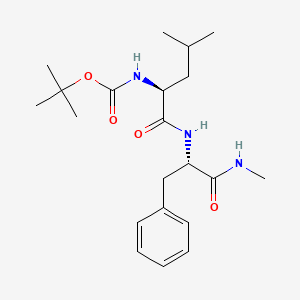
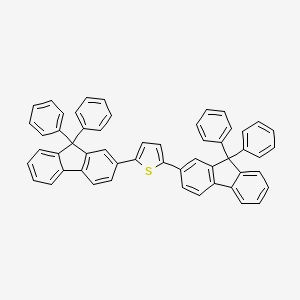
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
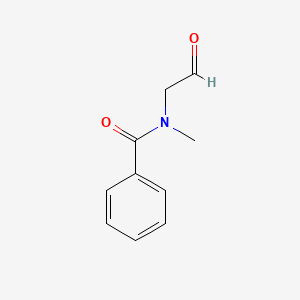
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-](/img/structure/B12569133.png)
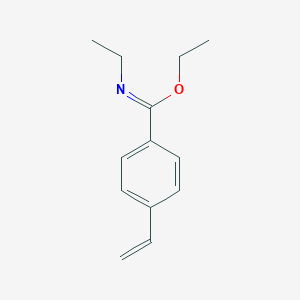
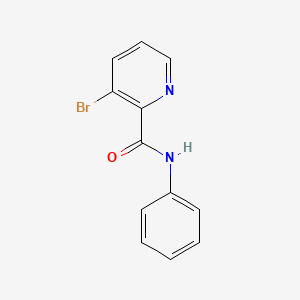
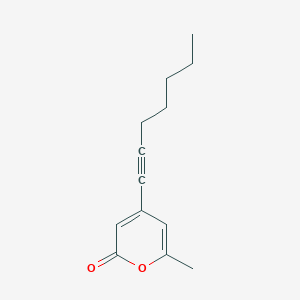
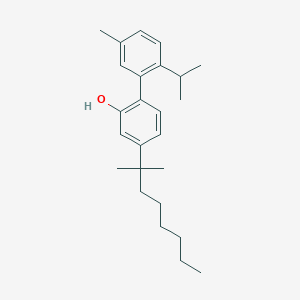
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
